3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
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Overview
Description
[1,2,3]Triazolo[4,5-d]pyrimidines are known bioisosteres of the purine nucleus . They have been found to have various biological activities and are implicated in multiple human cancers .
Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidines is complex and can be analyzed using various techniques. The crystal structure of a related compound, RIOK2-CQ211, has been studied to shed light on the molecular mechanism of inhibition .Chemical Reactions Analysis
The chemical reactions of [1,2,3]triazolo[4,5-d]pyrimidines can be complex and depend on the specific substituents present on the molecule. Some studies have reported the anti-proliferative activities of these compounds against various cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidines can be predicted using quantitative structure–activity relationship (QSAR) studies .Scientific Research Applications
Synthesis and Preclinical Evaluation for PET Imaging
One research application involves the synthesis and preclinical evaluation of derivatives like 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine for mapping cerebral adenosine A2A receptors with PET. This derivative, showing favorable brain kinetics, was synthesized in high specific activity and purity. Its uptake in the brain is consistent with the known distribution of A2ARs, highlighting its potential as a suitable A2AR PET tracer (Zhou et al., 2014).
Antimicrobial Activities of Triazole Derivatives
Another application involves the synthesis of novel 1,2,4-triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, with some showing good to moderate antimicrobial activities against test microorganisms. This demonstrates the compound's potential in the development of new antimicrobial agents (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Agents
Research has also focused on synthesizing novel derivatives derived from visnaginone and khellinone, which exhibit significant cyclooxygenase-1/2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, demonstrating high COX-2 selectivity indices and protective effects, are promising as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antihypertensive Agents
The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties has been explored for their potential as antihypertensive agents. Some compounds in this series have shown promising in vitro and in vivo antihypertensive activity, indicating their potential therapeutic application in hypertension management (Bayomi et al., 1999).
Mechanism of Action
Target of Action
The primary target of 3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a crucial post-translational modification in proteins that regulate gene expression .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . LSD1 demethylates mono- and di-methylated lysine 4 (K4) of histone H3, key marks for epigenetic transcriptional activation . By inhibiting LSD1, this compound prevents the demethylation process, leading to changes in gene expression .
Biochemical Pathways
The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in many cellular processes, including chromatin remodeling, cell cycle progression, and differentiation . Therefore, the inhibition of LSD1 can lead to changes in these processes, potentially leading to the suppression of cancer proliferation and migration .
Result of Action
The inhibition of LSD1 by this compound can lead to significant changes in cellular activities. For instance, it has been reported that when MGC-803 cells (a type of gastric cancer cell) were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Future Directions
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O.ClH/c1-23-12-4-2-3-11(9-12)22-15-13(19-20-22)14(17-10-18-15)21-7-5-16-6-8-21;/h2-4,9-10,16H,5-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIYTBJBBXCGAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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